Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with ethyl, dichloro, and methyl substituents.
Preparation Methods
The synthesis of Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazolo[1,5-a]pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of enzymes critical for cell proliferation . The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: Similar in structure but lacks the dichloro substituents, which may affect its reactivity and applications.
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar but with a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications in research and industry .
Properties
Molecular Formula |
C10H9Cl2N3O2 |
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Molecular Weight |
274.10 g/mol |
IUPAC Name |
ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-3-17-10(16)6-4-13-15-8(12)5(2)7(11)14-9(6)15/h4H,3H2,1-2H3 |
InChI Key |
QWFFXXIIWUGQGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)Cl)C)Cl |
Origin of Product |
United States |
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